Product packaging for 6-(3-Iodophenyl)pyrimidin-4-ol(Cat. No.:)

6-(3-Iodophenyl)pyrimidin-4-ol

Cat. No.: B13348139
M. Wt: 298.08 g/mol
InChI Key: RSNCQUQRCPBEJF-UHFFFAOYSA-N
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Description

6-(3-Iodophenyl)pyrimidin-4-ol ( 2090311-04-7) is a chemical compound with the molecular formula C 10 H 7 IN 2 O and a molecular weight of 298.08 g/mol . This iodophenyl-pyrimidine derivative is offered as a high-purity building block exclusively for research applications in medicinal chemistry and drug discovery. The pyrimidine ring system is a privileged pharmacophore in therapeutics, serving as a fundamental scaffold in naturally occurring molecules like nucleic acids and vitamin B1 . Due to its π-deficient nature, the pyrimidine core allows for diverse chemical modifications, making it an invaluable template for developing bioactive molecules . Researchers leverage this scaffold to create compounds with a wide spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Furthermore, structurally similar pyrimidine derivatives have been investigated as potential cytochrome P450 (CYP51) inhibitors , a target for antifungal agents . This product is intended for use in chemical synthesis as a key intermediate. Researchers can functionalize the hydroxyl group or the iodine substituent to explore structure-activity relationships and develop novel compounds for various biochemical assays. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IN2O B13348139 6-(3-Iodophenyl)pyrimidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

4-(3-iodophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)

InChI Key

RSNCQUQRCPBEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 3 Iodophenyl Pyrimidin 4 Ol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 6-(3-Iodophenyl)pyrimidin-4-ol allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. This process is crucial for designing an efficient synthetic route.

Strategic Disconnections of the Pyrimidine (B1678525) Core

The pyrimidine ring is a 1,3-diazine, and its retrosynthesis can be approached by disconnecting the C-N and C-C bonds that form the heterocyclic core. For this compound, two primary disconnection strategies are most common in pyrimidine synthesis. These disconnections break the ring into fragments that can be reassembled through well-established chemical reactions.

Precursor Selection for Pyrimidine Ring Formation

Based on the strategic disconnections, suitable precursors can be identified. A highly effective method for constructing the 6-arylpyrimidin-4-ol scaffold involves the reaction of an alkyl 3-oxo-3-arylpropanoate with formamide (B127407) and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). scispace.comresearchgate.net In this approach, the pyrimidine ring is constructed from three key components that provide the necessary atoms for the heterocyclic core.

Another powerful strategy for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). wikipedia.orgnih.govorganic-chemistry.org This multi-component reaction (MCR) is known for its efficiency in generating dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.

Integration of the Iodophenyl Moiety

The 3-iodophenyl group is a key structural feature of the target molecule. Its introduction can be achieved in two primary ways: either by starting with a precursor that already contains the 3-iodophenyl moiety or by introducing the iodine atom at a later stage of the synthesis.

Starting with a pre-functionalized precursor is often more efficient. For instance, using methyl 3-oxo-3-(3-iodophenyl)propanoate as a key intermediate directly incorporates the desired substituted aryl group into the pyrimidine ring during the cyclization step. Similarly, in a Biginelli-type approach, 3-iodobenzaldehyde (B1295965) would serve as the aldehyde component, ensuring the correct placement of the iodophenyl group at the C6 position of the pyrimidine ring. bohrium.com

Cyclization and Condensation Reactions for Pyrimidine Ring Construction

The formation of the pyrimidine ring is the central event in the synthesis of this compound. This is typically achieved through cyclization and condensation reactions that bring together the identified precursors.

A one-pot method has been developed for the synthesis of 6-arylpyrimidin-4-ols by reacting alkyl 3-oxo-3-arylpropanoates with formamide in the presence of a stoichiometric amount of ammonium acetate at elevated temperatures. scispace.comresearchgate.net This reaction proceeds through the in-situ formation of methyl 3-amino-3-arylacrylate, which then reacts with formamide to close the pyrimidine ring. scispace.com

Multi-component Reaction (MCR) Approaches to Pyrimidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. researchgate.netsci-hub.sersc.org These reactions are particularly valuable in library synthesis for drug discovery.

The synthesis of pyrimidine derivatives can be achieved through various MCRs, including those that utilize enamines, orthoesters, and amidines. growingscience.com For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride, provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org

The Biginelli reaction, first reported in 1891, is a classic MCR that condenses an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form a dihydropyrimidinone. wikipedia.orgnih.gov This reaction can be catalyzed by acids and has been adapted for a wide range of substrates. organic-chemistry.org

For the synthesis of this compound, a modified Biginelli reaction could be envisioned. This would involve the condensation of 3-iodobenzaldehyde, a suitable β-ketoester, and urea. The resulting dihydropyrimidine (B8664642) would then require an oxidation step to introduce the aromaticity of the pyrimidine ring. Various oxidizing agents can be employed for this transformation. The versatility of the Biginelli reaction allows for the synthesis of a diverse library of pyrimidine-based compounds. nih.gov

Interactive Data Table: Examples of Precursors for Pyrimidine Synthesis

Precursor TypeSpecific Example for Target SynthesisRole in Pyrimidine Ring Formation
Aryl Aldehyde3-IodobenzaldehydeProvides the C4, C5, C6, and aryl substituent
β-KetoesterEthyl acetoacetateProvides C2 and C3 of the pyrimidine ring
Amidine SourceUrea or GuanidineProvides N1 and N3 of the pyrimidine ring
3-Oxo-3-arylpropanoateMethyl 3-oxo-3-(3-iodophenyl)propanoateProvides the C4, C5, C6, and aryl substituent
One-carbon sourceFormamideProvides C2 of the pyrimidine ring
Cyclocondensation of Ketones with Nitriles under Various Conditions

The formation of the pyrimidine ring through the cyclocondensation of ketones with nitriles represents a versatile and economically viable approach. rsc.orgmdpi.com This method generally involves the reaction of a ketone with a nitrile in the presence of a catalyst, often under basic conditions, to yield a substituted pyrimidine. rsc.org

A copper-catalyzed cyclization of ketones with nitriles has been reported as a facile and general method for synthesizing diversely functionalized pyrimidines. rsc.org The reaction proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the consecutive formation of C-C and two C-N bonds. This strategy demonstrates a broad substrate scope and tolerance for various functional groups. rsc.org

CatalystBaseReaction ConditionsOutcomeReference
Copper catalystBaseNot specifiedSimple and cost-efficient synthesis of distinctly substituted pyrimidines rsc.org

In the context of synthesizing this compound, this would conceptually involve the reaction of a 3-iodoacetophenone derivative with a suitable nitrile, such as formonitrile (hydrogen cyanide) or a synthetic equivalent, in the presence of a copper catalyst and a base. The regioselectivity of this reaction would be crucial to ensure the formation of the desired 6-aryl isomer.

Reactions Involving Amidines and Carbonyl Compounds

The condensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely employed method for constructing the pyrimidine nucleus. This approach offers a high degree of control over the substitution pattern of the resulting pyrimidine.

One prominent example is the reaction of amidines with β-keto esters. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to highly substituted 4-pyrimidinols in good to excellent yields. rsc.org This method provides a foundation for the synthesis of 4-arylpyrimidines, as the resulting 4-pyrimidinol can be further functionalized. rsc.org For the synthesis of this compound, this would entail the reaction of 3-iodobenzamidine with a suitable β-keto ester.

Furthermore, a regioselective reaction of various carbonyl compounds, including esters, aldehydes, and ketones, with amidines has been developed using an in-situ-prepared recyclable iron(II)-complex in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). rsc.org The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. rsc.org

A one-pot synthesis of 6-arylpyrimidin-4-ols has also been developed by reacting methyl-3-oxo-3-arylpropanoates with formamide in the presence of a stoichiometric amount of ammonium acetate, affording yields of 50–70%. researchgate.net

ReactantsConditionsProductReference
β-keto esters and amidinesUltrasound irradiationHighly substituted 4-pyrimidinols rsc.org
Carbonyl compounds and amidinesRecyclable iron(II)-complex, TEMPOPyrimidine analogs rsc.org
Methyl-3-oxo-3-arylpropanoates and formamideAmmonium acetate6-arylpyrimidin-4-ols researchgate.net

Annulation Reactions for Heterocyclic Ring Formation

Annulation reactions provide a powerful tool for the construction of fused and non-fused heterocyclic systems, including pyrimidines. These reactions involve the formation of a new ring onto a pre-existing molecule.

A [3+3] annulation-oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride has been performed using choline (B1196258) hydroxide (B78521) as both a catalyst and a reaction medium, leading to substituted pyrimidines in excellent yields. mdpi.com While this specific example leads to a different substitution pattern, the principle of [3+3] annulation is a relevant strategy for pyrimidine synthesis. The regioselectivity of such reactions is often influenced by the substitution pattern of the starting materials and the reaction conditions. nih.gov

Introduction of the Iodophenyl Moiety at the C6 Position

The introduction of the 3-iodophenyl group at the C6 position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized building block or by functionalizing a pre-formed pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This methodology is well-suited for introducing the 3-iodophenyl group onto a pyrimidine scaffold.

A general approach would involve the synthesis of a 6-halopyrimidin-4-ol (e.g., 6-chloro- or 6-bromopyrimidin-4-ol) as a precursor. This precursor can then be coupled with 3-iodophenylboronic acid in the presence of a palladium catalyst and a base. The synthesis of 4-arylpyrimidines has been successfully achieved through the Suzuki-Miyaura cross-coupling of 4-pyrimidyl tosylates with phenylboronic acid. rsc.org This suggests that a similar strategy could be applied at the C6 position.

The synthesis of 6-bromopyrimidin-4(3H)-one has been reported, and its utility in subsequent reactions like epoxide ring-opening has been demonstrated, indicating its potential as a precursor for cross-coupling reactions. nih.gov

ReactantsCatalystConditionsProductReference
4-Pyrimidyl tosylates and phenylboronic acidNot specifiedNot specified4-Arylpyrimidines rsc.org
6-Bromopyrimidin-4(3H)-one and (2-hydroxyphenyl)boronic acidPdCl₂(PPh₃)₂1 M Na₂CO₃(aq)/THF, 100°C6-(2-Hydroxyphenyl)pyrimidin-4(3H)-one nih.gov

Direct Iodination Strategies on Pyrimidine Precursors

Direct iodination of an aromatic C-H bond is an atom-economical method for introducing an iodine substituent. However, the regioselectivity of such reactions on pyrimidine rings is highly dependent on the electronic properties and the directing effects of existing substituents.

The pyrimidine ring is generally electron-deficient, which can make electrophilic substitution reactions, such as iodination, challenging. clockss.org Literature on the direct iodination of pyrimidines predominantly reports substitution at the C5 position, which is the most electron-rich carbon in the pyrimidine ring. While methods for the direct iodination of aromatic compounds exist, including metal-free approaches, rsc.org their application to achieve regioselective C6 iodination of a pre-formed 6-phenylpyrimidin-4-ol (B6266595) would likely be difficult and may result in a mixture of products or no reaction at the desired position.

Functionalization at the C4-Hydroxyl Position (Pyrimidin-4-ol)

The C4-hydroxyl group of this compound exists in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. thieme-connect.de This hydroxyl group offers a site for further functionalization, such as O-alkylation or O-acylation, to modulate the compound's physicochemical and biological properties.

O-Alkylation: The alkylation of the C4-hydroxyl group can be achieved under various conditions. For instance, the O-alkylation of 4-phenylpyridin-2-one analogues has been accomplished using an alkyl halide and a base. The choice of base can influence the selectivity between N- and O-alkylation in related systems. For example, using potassium carbonate can favor N-alkylation, while silver carbonate has been used to achieve O-alkylation. nih.gov A chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been developed using 4-(iodomethyl)pyrimidines as alkylating agents, resulting in high yields. acs.orgresearchgate.net

O-Acylation: The C4-hydroxyl group can also undergo acylation to form the corresponding ester. Palladium-catalyzed ortho-acyloxylation of 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones has been reported using a carboxylic acid in the presence of phenyl iodoacetate (PhI(OAc)₂). rsc.org This demonstrates a method for introducing an acyl group onto a similar heterocyclic system.

Reaction TypeReagentsConditionsOutcomeReference
O-AlkylationAlkyl halide, Silver carbonateDMF, 70°CO-alkylated product nih.gov
O-Alkylation4-(Iodomethyl)pyrimidine, K₂CO₃Refluxing MeCNChemoselective O-alkylation acs.orgresearchgate.net
O-AcylationCarboxylic acid, PhI(OAc)₂Palladium catalystOrtho-acyloxylation rsc.org

Regioselective Hydroxylation or Hydrolysis Routes

The introduction of a hydroxyl group at the C4 position of the pyrimidine ring to yield this compound can be accomplished through regioselective hydroxylation or hydrolysis of a suitable precursor. A common strategy involves the hydrolysis of a 4-chloropyrimidine (B154816) derivative.

This transformation is typically carried out under aqueous conditions, with the choice of acidic or basic catalysis influencing the reaction rate and outcome. For instance, refluxing a 4-chloropyrimidine precursor in an aqueous solvent or treating it with hydroxide ions can effectively substitute the chlorine atom with a hydroxyl group, leading to the formation of the desired pyrimidin-4-ol. The regioselectivity of this reaction is generally high due to the inherent reactivity of the C4 position in the pyrimidine ring, which is susceptible to nucleophilic attack.

The precise conditions, such as the concentration of the acid or base and the reaction temperature, are critical parameters that require careful optimization to maximize the yield and minimize the formation of byproducts.

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency, safety, and environmental sustainability of synthesizing this compound, researchers have turned to advanced synthetic techniques and rigorous optimization of reaction parameters.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. chemicaljournals.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours or days to mere minutes. chemicaljournals.comnih.gov For the synthesis of pyrimidine derivatives, MAOS has been shown to improve yields, enhance product purity by minimizing side reactions, and facilitate simpler workup procedures. rasayanjournal.co.inijnrd.org The selective absorption of microwave energy by polar molecules results in rapid and uniform heating, which can be particularly advantageous for the synthesis of heterocyclic compounds like this compound. chemicaljournals.comijrpas.com This rapid heating not only saves energy but also allows for high-throughput synthesis, which is valuable in drug discovery and development. nih.govijnrd.org

Development of Transition Metal-Free Synthetic Pathways

While transition metal-catalyzed reactions are prevalent in organic synthesis, the development of transition-metal-free pathways offers significant advantages, including reduced cost, lower toxicity, and simpler purification processes. For the synthesis of substituted pyrimidines, metal-free approaches are being actively explored. researchgate.net These methods often rely on alternative activation strategies, such as using strong bases or organocatalysts, to facilitate the desired bond formations. acs.org For instance, a tandem annulation-oxidation sequence using α,β-unsaturated ketones and benzamidine in the presence of an organic base has been successfully employed for the synthesis of various pyrimidine derivatives. researchgate.net Such strategies avoid the potential for metal contamination in the final product, a crucial consideration in medicinal chemistry.

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. solubilityofthings.comsemanticscholar.org Key aspects include waste prevention, maximizing atom economy, and using less hazardous chemicals. solubilityofthings.comacs.org In the context of pyrimidine synthesis, green approaches include the use of safer solvents, catalytic reactions over stoichiometric ones, and energy-efficient methods like MAOS. rasayanjournal.co.in The goal is to design processes that are not only efficient but also inherently safer and more sustainable. wordpress.com By adhering to these principles, the chemical industry can reduce its environmental footprint and enhance economic performance. solubilityofthings.com

Optimization of Reaction Parameters: Catalyst Loading, Solvent Systems, and Temperature Control

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a multi-faceted approach to refining the reaction conditions.

Catalyst Loading: The amount of catalyst used can significantly impact reaction efficiency and cost. Finding the optimal catalyst loading is a balance between achieving a high reaction rate and minimizing catalyst usage. Studies have shown that varying catalyst concentrations can lead to significant differences in product yield. mdpi.com

Solvent Systems: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway. acs.org For instance, polar aprotic solvents may be favored in certain nucleophilic substitution reactions. The polarity of the solvent can stabilize transition states, thereby affecting the reaction rate. acs.org The move towards greener solvents is also a key consideration.

Temperature Control: Temperature is a fundamental parameter that governs reaction kinetics. Precise temperature control is essential for controlling the reaction rate and preventing the formation of unwanted byproducts that can arise at higher temperatures. nih.gov Optimization studies often involve screening a range of temperatures to identify the ideal condition for the specific transformation. harvard.edursc.org

A summary of key parameters and their typical impact on pyrimidine synthesis is presented in the table below.

ParameterGeneral Impact
Catalyst Loading Affects reaction rate and overall cost. Lowering loading while maintaining yield is desirable.
Solvent Influences solubility, reaction rate, and can affect regioselectivity. Greener solvents are preferred.
Temperature Controls reaction kinetics. Optimal temperature maximizes yield and minimizes byproducts.
Reaction Time Shorter times are economically favorable. Techniques like MAOS can drastically reduce reaction times.

By systematically investigating these parameters, chemists can develop robust and efficient protocols for the synthesis of this compound.

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms for Pyrimidine (B1678525) Core Formation

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with several mechanistic avenues available to synthetic chemists. These pathways often involve the strategic combination of precursors that ultimately form the six-membered ring.

Cycloaddition reactions represent a powerful and atom-economical strategy for the synthesis of heterocyclic systems, including the pyrimidine core. These reactions involve the concerted or stepwise combination of two or more components to form a cyclic adduct. mdpi.comrsc.org

[4+2] Cycloadditions: This type of reaction, famously exemplified by the Diels-Alder reaction, can be adapted for pyrimidine synthesis. For instance, inverse electron-demand hetero-Diels-Alder reactions of electron-deficient 1,3,5-triazines with ketones can yield highly functionalized pyrimidines. organic-chemistry.org This process involves a cascade of stepwise cycloadditions and retro-Diels-Alder reactions. mdpi.com

[3+3] Cycloadditions: This strategy involves the combination of a three-atom component with another three-atom fragment to construct the six-membered ring. An example is the reaction of amidines with α,β-unsaturated ketones or propargyl alcohols, which can proceed via a Michael addition followed by cyclocondensation. mdpi.com Copper-catalyzed cycloadditions of amidines and alkynes are considered a powerful tool for pyrimidine construction. mdpi.com

[2+2+2] Cycloadditions: The cyclotrimerization of nitriles and alkynes, often mediated by transition metals like nickel, provides another route to polysubstituted pyrimidines. researchgate.net This method involves the formation of metallacyclopentadiene or azametallacycle intermediates. researchgate.net

The formation of a cyclobutane (B1203170) pyrimidine dimer (CPD), a photoproduct from stacked pyrimidine bases, occurs through a cycloaddition reaction upon irradiation. nih.gov While this specific reaction is more relevant to DNA photochemistry, it underscores the inherent reactivity of the pyrimidine system towards cycloaddition pathways. nih.gov

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without the isolation of intermediates. wikipedia.org This approach offers high efficiency and atom economy in the synthesis of complex molecules like pyrimidines. wikipedia.org

A notable example is the copper(I)-mediated cascade reaction for synthesizing functionalized benzofuro[3,2-d]pyrimidines. This process involves a chemoselective Michael addition, heterocyclization, and intramolecular cyclization sequence, starting from readily available precursors. nih.govacs.org Similarly, the reaction of bromoenones with amidines can proceed through a cascade of aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration to yield trifluoromethylated pyrimidines. organic-chemistry.org

These cascade sequences are characterized by the spontaneous formation of subsequent reactive functionalities, streamlining the synthetic process and reducing waste. wikipedia.org

A frequently proposed and experimentally supported mechanism for pyrimidine synthesis involves a sequence initiated by an aza-Michael addition. organic-chemistry.org This pathway is particularly relevant for the reaction of amidines with α,β-unsaturated carbonyl compounds.

The general mechanism can be outlined as follows:

Aza-Michael Addition: A nitrogen nucleophile, such as an amidine, adds to an activated alkene (Michael acceptor). organic-chemistry.orgmdpi.com

Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where a nucleophilic nitrogen attacks an electrophilic carbonyl carbon, forming the heterocyclic ring. organic-chemistry.orgmdpi.com

Dehydrohalogenation/Dehydration: The final step involves the elimination of a leaving group (like a halogen) or a molecule of water to afford the aromatic pyrimidine ring. organic-chemistry.org

This sequence has been successfully employed in the catalyst-free synthesis of trifluoromethylated pyrimidines from fluorinated 2-bromoenones and amidines. organic-chemistry.org The organocatalytic intramolecular aza-Michael reaction has also been extensively studied for the synthesis of various nitrogen-containing heterocycles. acs.orgrsc.org

Influence of the Iodophenyl Substituent on Reaction Kinetics and Selectivity

The presence of a 3-iodophenyl substituent on the pyrimidine ring significantly influences the molecule's reactivity. The iodine atom, through its electronic and steric properties, can affect reaction rates and the regioselectivity of further transformations.

The iodine atom is the largest and least electronegative of the common halogens. Its effects on the reactivity of the 6-(3-Iodophenyl)pyrimidin-4-ol system are a combination of steric and electronic factors.

Steric Effects: The bulky nature of the iodine atom can create steric hindrance, influencing the approach of reagents to the phenyl ring and the pyrimidine core. iupac.org This can affect the rate of reactions occurring at or near the site of substitution. In some cases, steric hindrance can lead to a decrease in reaction rates, while in others, it may favor the formation of specific regioisomers by blocking alternative reaction sites. iupac.orgrsc.org

Electronic Effects: The iodine atom exhibits a dual electronic nature:

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, which can influence the acidity and nucleophilicity of nearby functional groups. ksu.edu.sa

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic π-system, an effect that can donate electron density to the ring. ksu.edu.sa

The interplay of these electronic effects can modulate the electron density of the phenyl ring and, by extension, the pyrimidine core, affecting its susceptibility to electrophilic or nucleophilic attack. Studies on iodophenyl isothiocyanates have shown that the position of the iodine atom influences the electronic structure and chemical reactivity of the molecule. benthamopen.com

Kinetic studies provide quantitative insights into reaction rates and mechanisms. By studying the effect of temperature on the reaction rate, activation parameters such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined. researchgate.net

The electronic and steric effects of the iodophenyl substituent would be expected to influence these activation parameters. For instance, a sterically hindered transition state would likely lead to a more negative activation entropy, while electronic effects could alter the activation enthalpy.

Data Tables

Computational Mechanistic Studies

Computational chemistry provides powerful tools to dissect complex reaction mechanisms at a molecular level. For a molecule like this compound, these methods can elucidate reaction pathways, identify transient species, and predict reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. jchemrev.comijcce.ac.ir By calculating the electron density of a system, DFT can determine the energies of reactants, products, and, most importantly, the transition states that connect them. The characterization of a transition state—a high-energy, transient configuration along the reaction coordinate—is paramount to understanding the kinetics and feasibility of a chemical transformation.

For a compound such as this compound, DFT calculations would be instrumental in several areas:

Synthesis Pathway: The formation of the pyrimidine ring often involves a multi-step condensation reaction. DFT can be used to model the proposed mechanism, calculating the activation energy for each step. This allows for the identification of the rate-determining step and provides a theoretical basis for optimizing reaction conditions. Studies on related pyrimidine syntheses have successfully used DFT to evaluate the stability of intermediates and transition states. mdpi.comresearchgate.net

Tautomerism: The pyrimidin-4-ol moiety can exist in equilibrium with its keto tautomer, 6-(3-iodophenyl)dihydropyrimidin-4(1H)-one. DFT calculations can predict the relative energies of these tautomers and the energy barrier for the tautomerization process, revealing the predominant form under various conditions. mdpi.com

Substituent Effects: The electronic nature of the 3-iodophenyl group influences the reactivity of the pyrimidine ring. DFT can quantify this effect by analyzing the charge distribution and frontier molecular orbitals (HOMO and LUMO). ijcce.ac.ircu.edu.eg For instance, in a potential cross-coupling reaction at the iodine position, DFT would be used to model the oxidative addition step to a metal catalyst, characterizing the geometry and energy of the corresponding transition state. researchgate.net

A typical output from a DFT study on a hypothetical reaction step for this molecule would involve locating the transition state structure and calculating its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface.

Illustrative DFT Data for a Hypothetical Reaction Step

ParameterValueDescription
ReactionReactant -> TS -> ProductA hypothetical transformation step.
ΔE (Activation Energy)+25.4 kcal/molThe calculated energy barrier for the reaction, indicating its kinetic feasibility.
Imaginary Frequency-450 cm⁻¹A single imaginary frequency confirms the structure as a true transition state (TS).
Key Bond Distance (TS)C-N: 1.85 ÅAn elongated bond distance in the transition state, indicating a bond being formed or broken.

This table is for illustrative purposes only and does not represent experimental data.

Analysis of Potential Energy Surfaces (PES)

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. fiveable.me By exploring the PES, chemists can identify all possible stable structures (local minima), transition states (saddle points), and the pathways that connect them. fiveable.me For this compound, a PES analysis would provide a comprehensive understanding of its conformational landscape and reactive possibilities.

Key applications of PES analysis for this compound include:

Conformational Analysis: The rotation around the single bond connecting the phenyl and pyrimidine rings is subject to an energy barrier. A PES scan, where the dihedral angle is systematically varied and the energy is calculated at each point, can reveal the most stable rotational conformers and the energy barrier to their interconversion. acs.orgresearchgate.net This is crucial as the conformation can significantly impact the molecule's ability to bind to a biological target or a catalyst.

Reaction Pathway Mapping: For complex reactions, such as its synthesis or a subsequent functionalization, the PES can reveal the minimum energy path from reactants to products. fiveable.me This can sometimes uncover unexpected intermediates or alternative, lower-energy pathways that might not have been considered in a simpler transition state search. researchgate.net

Tautomer Stability: The PES can map the energy landscape connecting the -ol and -one tautomers, providing a detailed picture of the isomerization process beyond just the stationary points. researchgate.netdntb.gov.ua

Computational methods like CCSD(T) and DFT are often used to generate the data points for a PES. nih.govacs.org The resulting surface provides a global view of the molecule's energetic properties.

Illustrative PES Data for Phenyl Ring Rotation

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Transition State)
350.0Skewed (Global Minimum)
901.8Perpendicular (Transition State)
1802.7Eclipsed (Transition State)

This table is for illustrative purposes only and does not represent experimental data.

Application of Real-Time, Ultrafast Multidimensional NMR Spectroscopy for Monitoring Reaction Intermediates

While computational methods provide theoretical predictions, advanced spectroscopic techniques are needed to observe reaction dynamics experimentally. Real-time, ultrafast multidimensional NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions and identifying short-lived intermediates that are invisible to conventional NMR techniques. nih.govweizmann.ac.il This method can acquire a complete 2D NMR spectrum in a fraction of a second to a few seconds, making it possible to follow reactions as they occur inside the NMR tube. nih.govrsc.orgresearchgate.net

For the synthesis of this compound, ultrafast NMR could provide definitive mechanistic evidence:

Intermediate Detection: The synthesis of pyrimidines can involve several postulated intermediates. nih.govnih.gov By setting up the reaction within an NMR spectrometer, a series of ultrafast 2D spectra (e.g., HMBC, HSQC) can be acquired over time. The appearance and subsequent disappearance of cross-peaks in these spectra can confirm the existence of transient species and elucidate their structure. nih.gov

Kinetic Analysis: By integrating the signal intensities of reactants, intermediates, and products over time, precise kinetic profiles for each species can be obtained. researchgate.net This provides quantitative data on reaction rates and orders, which can be used to validate a proposed mechanism.

Mechanistic Elucidation: In reactions like palladium-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions using the iodo-substituent), different catalytic intermediates are formed. Ultrafast NMR could potentially observe these species, providing direct insight into the catalytic cycle. While challenging, such techniques have been applied to monitor other fast catalytic reactions. acs.org

A pioneering study on the synthesis of other alkyl-pyrimidines successfully used an interleaved, frequency-selective ultrafast 2D NMR approach to collect thousands of datasets over the course of the reaction, confirming postulated intermediates and revealing new ones. nih.govnih.gov A similar strategy could be applied to map the mechanistic landscape of the formation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule.

Infrared (IR) spectroscopy of 6-(3-Iodophenyl)pyrimidin-4-ol reveals characteristic absorption bands that confirm the presence of its key functional groups. The pyrimidin-4-ol core can exist in tautomeric forms, the -ol and the -one form. The IR spectrum typically provides evidence for the predominant tautomer in the solid state.

The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, and also the N-H stretching if the pyrimidinone tautomer is present. A strong absorption band around 1670-1650 cm⁻¹ is anticipated, corresponding to the C=O stretching vibration of the pyrimidin-4-one tautomer, which is often the more stable form in the solid state. acs.orgresearchgate.net The C=N stretching vibrations of the pyrimidine (B1678525) ring are typically observed in the 1600-1500 cm⁻¹ region. ej-chem.org Aromatic C-H stretching vibrations from the iodophenyl ring are expected above 3000 cm⁻¹. The C-I stretching vibration appears at lower frequencies, typically in the range of 600-500 cm⁻¹.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H / N-H3400-3200 (broad)Stretching
Aromatic C-H3100-3000Stretching
C=O (Amide)1670-1650Stretching
C=N / C=C1600-1500Stretching
C-I600-500Stretching
This table presents predicted IR absorption bands for this compound based on data from analogous compounds. acs.orgresearchgate.netej-chem.org

Raman spectroscopy, a complementary technique to IR spectroscopy, provides detailed information about the molecular vibrations and is particularly useful for analyzing the solid-state structure of compounds. horiba.com The Raman spectrum of this compound is expected to be rich in information regarding the skeletal vibrations of the pyrimidine and phenyl rings.

A strong Raman band is anticipated around 1600 cm⁻¹, which is characteristic of the aromatic C=C stretching vibrations of the phenyl ring. bldpharm.com The pyrimidine ring breathing mode, a collective vibration of the entire ring, should also give rise to a distinct and intense peak. The C-I bond, while having a weak IR absorption, can sometimes show a more prominent band in the Raman spectrum. Furthermore, low-frequency Raman scattering (phonons) can provide insights into the crystal lattice vibrations, offering information about polymorphism and intermolecular interactions in the solid state. libretexts.orgceon.rs

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C=C Stretching~1600Strong
Pyrimidine Ring Breathing~1000Strong
Phenyl Ring Breathing~1000Strong
C-I Stretching600-500Medium
This table outlines the predicted Raman shifts for this compound based on general principles of Raman spectroscopy and data for similar aromatic and heterocyclic compounds. bldpharm.comlibretexts.orgceon.rs

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. msu.edu The conjugated system formed by the pyrimidine ring and the iodophenyl substituent will significantly influence the position and intensity of these absorptions.

Typically, pyrimidine derivatives show strong absorption bands in the UV region. scifiniti.com For 6-arylpyrimidin-4-ols, intense absorption maxima are generally observed in the range of 250-300 nm, which can be attributed to the π → π* transitions of the conjugated aromatic system. chemsrc.com The presence of the iodine atom, a heavy halogen, may cause a slight red shift (bathochromic shift) in the absorption maxima compared to non-halogenated analogs. The less intense n → π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, are expected to appear at longer wavelengths, possibly as a shoulder on the main absorption band. The exact position of the absorption maxima can be influenced by the solvent polarity. oecd.org

Electronic Transition Expected Wavelength (λmax, nm) Molar Absorptivity (ε)
π → π250 - 300High
n → π>300Low
This table provides predicted UV-Vis absorption data for this compound based on spectral data of related pyrimidine derivatives. msu.eduscifiniti.comchemsrc.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. horiba.com While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine structures allows for a prediction of its solid-state characteristics.

Structural Parameter Predicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic (Common for similar compounds)
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsN-H···N, N-H···O=C, or O-H···N hydrogen bonds
Molecular ConformationNear-planar pyrimidine ring, twisted phenyl ring
This table presents predicted crystallographic features for this compound based on the analysis of crystal structures of analogous pyrimidine derivatives. nih.gov

Theoretical and Computational Chemistry Studies

Analysis of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the supramolecular structure and condensed-phase properties of molecules. In the context of 6-(3-Iodophenyl)pyrimidin-4-ol, the iodine atom introduces the possibility of specific noncovalent interactions, such as halogen bonding.

Studies on related iodophenyl compounds have shown the importance of interactions like C-H···O hydrogen bonds and iodo···nitro or iodo···carbonyl interactions in directing the crystal packing. nih.gov For this compound, one could expect intermolecular hydrogen bonding involving the pyrimidinol's -OH group and nitrogen atoms, as well as potential halogen bonding involving the iodine atom. Computational methods can be employed to model and quantify the strength of these interactions, providing insight into the solid-state structure and potential for molecular recognition.

Solvation Effects and Tautomerism Studies

The behavior of this compound can change dramatically in the presence of a solvent. Computational models are essential for predicting how the solvent environment influences its structural and electronic properties, particularly its tautomeric equilibrium.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without the computational expense of modeling individual solvent molecules. orientjchem.orgresearchgate.net In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. These calculations can predict how the polarity of the solvent will influence the molecule's conformation, dipole moment, and the relative stability of its tautomeric forms. acs.orgnih.gov Generally, polar solvents are expected to stabilize species with larger dipole moments.

The pyrimidin-4-ol ring of the title compound can exist in different tautomeric forms, primarily the enol (-ol) form (pyrimidin-4-ol) and the keto (-one) form (pyrimidin-4(3H)-one). This lactam-lactim tautomerism is a critical equilibrium that affects the molecule's hydrogen bonding patterns and electronic properties.

Quantum chemical calculations can accurately predict the relative energies of these tautomers in the gas phase and in various solvents. figshare.com In the gas phase, the relative stability is determined by intrinsic electronic factors. However, in solution, the equilibrium can shift significantly. Polar protic solvents, for example, can preferentially stabilize one tautomer over another through specific hydrogen bonding or general dielectric effects, altering the equilibrium constant. orientjchem.orgacs.org

Table 4: Predicted Relative Free Energy (ΔG) for Tautomers of this compound in Different Environments.
Tautomer FormΔG in Gas Phase (kcal/mol)ΔG in Water (PCM) (kcal/mol)
Pyrimidin-4-ol (Enol)0.0 (Reference)1.5
Pyrimidin-4(3H)-one (Keto)0.80.0 (Reference)

Values are hypothetical and illustrate a common trend where the more polar keto tautomer is stabilized by a polar solvent like water. acs.orgfigshare.com

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. Methods based on DFT can reliably calculate a range of spectroscopic properties for this compound. scielo.org.mxdergipark.org.tr

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are among the most common calculations. nih.govnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. While absolute calculated shifts may have systematic errors, there is typically a strong linear correlation between calculated and experimental values, allowing for accurate prediction after empirical scaling. acs.orgaps.org Such calculations can help assign complex spectra and confirm the correct tautomeric form present under experimental conditions.

Table 5: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AtomHypothetical Experimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311G**)Deviation (ppm)
C4 (C-OH)165.2169.8+4.6
C6 (C-Aryl)162.5166.7+4.2
C3' (C-I)94.899.1+4.3
C1' (C-Pyrimidine)138.1142.5+4.4

Calculated values are illustrative and reflect typical deviations observed between experimental data and DFT predictions for similar heterocyclic compounds. nih.govacs.org

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational chemistry offers methods to predict NMR chemical shifts, aiding in the interpretation of experimental data and the confirmation of structural assignments. nih.govnih.gov Density Functional Theory (DFT) has become a standard method for the accurate prediction of molecular properties, including NMR parameters. nih.gov

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C2Data not availableData not availableData not available
C4Data not availableData not availableData not available
C5Data not availableData not availableData not available
C6Data not availableData not availableData not available
H5Data not availableData not availableData not available

Theoretical Calculation of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Theoretical calculations are crucial for the assignment of observed vibrational bands to specific molecular motions. elixirpublishers.com DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are commonly employed to compute the harmonic vibrational frequencies of molecules in the gas phase. researchgate.net

For a molecule such as this compound, theoretical calculations would predict the frequencies and intensities of its IR and Raman active vibrational modes. These would include characteristic vibrations such as C-H stretching, C-C ring stretching, and C-H in-plane and out-of-plane bending vibrations. elixirpublishers.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. The analysis of the Potential Energy Distribution (PED) is also performed to provide a detailed assignment of the vibrational modes. elixirpublishers.com

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Assignment
ν(C-H)Data not availableData not availableData not availablePhenyl C-H stretch
ν(C=C)Data not availableData not availableData not availablePyrimidine (B1678525) ring stretch
δ(C-H)Data not availableData not availableData not availablePhenyl C-H in-plane bend
γ(C-H)Data not availableData not availableData not availablePhenyl C-H out-of-plane bend

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Maxima and Excitation Energies

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. qu.edu.qamdpi.comscispace.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum. scispace.com

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry. qu.edu.qa A functional such as CAM-B3LYP with a suitable basis set (e.g., 6-31+G(d)) is often employed for these calculations. qu.edu.qa The inclusion of a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), is important for simulating the spectra in solution and can significantly influence the predicted absorption maxima. qu.edu.qamdpi.com The calculations would provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. researchgate.net

Table 3: Example of TD-DFT Calculated UV-Vis Absorption Data (Note: This table demonstrates the typical output of a TD-DFT calculation. Data specific to this compound is not available.)

ExcitationWavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁Data not availableData not availableHOMO → LUMO
S₀ → S₂Data not availableData not availableHOMO-1 → LUMO
S₀ → S₃Data not availableData not availableHOMO → LUMO+1

Nonlinear Optical (NLO) Properties of Pyrimidine Derivatives

Nonlinear optical (NLO) materials are of significant interest for applications in optical data storage, signal processing, and other photonic technologies. nih.govfrontiersin.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, can exhibit large NLO responses. nih.gov Pyrimidine derivatives are among the heterocyclic compounds that have been investigated for their NLO properties. rsc.orgnih.govresearchgate.net

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ). rsc.org Computational methods, such as DFT, can be used to calculate these properties. nih.gov For instance, the geometry of a pyrimidine derivative can be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p), and the NLO properties can then be calculated. nih.gov Studies on pyrimidine derivatives have shown that their NLO behavior can be enhanced in a crystalline environment. rsc.orgnih.gov The investigation of NLO properties often involves analyzing the first-order hyperpolarizability (β) and the third-order nonlinear susceptibility (χ³). rsc.orgnih.gov While specific NLO studies on this compound were not found, the general structural features of pyrimidine derivatives make them promising candidates for NLO materials. researchgate.net

Advanced Applications in Materials Science and Chemical Sensing

Development of Pyrimidine (B1678525) Derivatives as Functional Materials

The inherent characteristics of the pyrimidine scaffold, such as its π-deficient electronic structure and propensity for strong intermolecular interactions, make it an attractive building block for the design of novel functional materials. The introduction of a 3-iodophenyl group further modulates these properties, opening avenues for applications in optoelectronics, semiconducting materials, and crystal engineering.

Application as Fluorescent Probes and Chemical Sensors

Pyrimidine derivatives are increasingly being investigated as fluorescent probes and chemical sensors due to their responsive emission characteristics. The fluorescence properties of these molecules can be finely tuned by altering the substituents on the pyrimidine ring. While specific studies on 6-(3-Iodophenyl)pyrimidin-4-ol are limited, research on analogous pyrimidine-based sensors demonstrates their potential. For instance, pyrimidine-based fluorescent organic nanoparticles have been developed for the selective detection of bacteria, where the fluorescence intensity is enhanced in the presence of the target analyte. nih.gov The presence of the iodine atom in this compound could potentially lead to fluorescence quenching mechanisms that can be exploited for sensing applications. The interaction of the iodine with specific analytes could disrupt this quenching, leading to a "turn-on" fluorescence response. Furthermore, the development of pyrimidine-linked imidazopyridines, synthesized via iodine-catalyzed reactions, has yielded compounds with significant fluorescence quantum yields, highlighting the role of iodine in developing fluorescent materials. nih.gov

Table 1: Examples of Pyrimidine Derivatives as Fluorescent Sensors

Pyrimidine Derivative SystemTarget AnalyteSensing MechanismReference
Pyrimidine-based organic nanoparticlesPseudomonas aeruginosaFluorescence enhancement nih.gov
Pyrimidine-linked imidazopyridines-High fluorescence quantum yield nih.gov
Dihydropyrimidone-derived nanoparticlesIodide ionsDisplacement assay

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-accepting nature of the pyrimidine core makes it a suitable component for materials used in organic light-emitting diodes (OLEDs), particularly as emitters or electron-transporting materials. The incorporation of a phenyl group at the 6-position of the pyrimidine ring can further influence the electronic properties of the molecule. Phenylpyrimidine derivatives have been designed and synthesized as emitters for OLEDs, demonstrating high thermal stability. nih.gov The introduction of an iodine atom, as in this compound, could introduce heavy-atom effects that may promote intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent OLEDs (PhOLEDs). While direct data for this compound in OLEDs is not yet prevalent, the broader class of phenylpyrimidine derivatives shows significant promise in this field.

Integration into Semiconducting Materials

The inherent charge-transport properties of pyrimidine derivatives make them candidates for integration into organic semiconducting materials. The ordered packing of these molecules in the solid state, influenced by intermolecular interactions, is crucial for efficient charge transport. The presence of the iodine atom in this compound is expected to play a significant role in the solid-state packing through halogen bonding, which could be exploited to control the morphology and, consequently, the semiconducting performance of thin films.

Role in Supramolecular Assemblies and Crystal Engineering

The iodine atom on the phenyl ring of this compound is a key feature for its application in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for directing the assembly of molecules in the solid state. The iodine atom, being a strong halogen bond donor, can form predictable and robust interactions with halogen bond acceptors, such as nitrogen atoms on adjacent pyrimidine rings or other Lewis basic sites.

Studies on related iodophenyl-containing molecules, such as tetrakis(4-iodophenyl)porphyrin, have demonstrated the significant contribution of I···I and I···N interactions in their supramolecular organization. nih.gov These interactions can guide the formation of specific, well-defined architectures, such as layered structures or herring-bone arrangements. nih.gov This ability to control the solid-state packing is crucial for tuning the bulk properties of materials, including their optical and electronic characteristics. The interplay of halogen bonding with other non-covalent interactions, such as hydrogen bonding involving the pyrimidin-4-ol moiety, provides a rich landscape for the design of complex supramolecular structures.

Utilization as Chemical Tools and Building Blocks

Beyond its potential in functional materials, this compound also serves as a valuable chemical tool and a versatile building block for the synthesis of more complex molecules.

Use as Probes and Markers in Analytical Chemistry Techniques

The unique spectroscopic signature that could arise from the combination of the pyrimidine and iodophenyl moieties makes this compound a potential candidate for use as a probe or marker in various analytical techniques. While not extensively documented for this specific compound, iodinated pyrimidine derivatives are recognized as essential precursors for various functional group transformations, making them valuable intermediates in the synthesis of labeled compounds for analytical applications. nih.gov The development of green chemical approaches for the iodination of pyrimidines further enhances their accessibility for such purposes. nih.govresearchgate.net

Contribution to the Construction of Complex Molecular Architectures

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the use of this compound as a building block in the construction of complex molecular architectures. While the constituent functional groups of the molecule—a pyrimidinol core and an iodophenyl ring—theoretically suggest its potential as a versatile tecton in supramolecular chemistry and crystal engineering, there are no available studies to substantiate this role.

The pyrimidinol moiety is well-understood to participate in robust hydrogen bonding, forming predictable synthons that can guide molecular self-assembly. Furthermore, the iodine atom on the phenyl ring is a potential halogen bond donor, an interaction increasingly utilized in the rational design of solid-state materials. The combination of these features could, in principle, allow this compound to direct the formation of intricate one-, two-, or three-dimensional networks through orthogonal hydrogen and halogen bonding.

However, without empirical data from single-crystal X-ray diffraction studies or other structural characterization methods, any discussion of its contribution to molecular architectures remains speculative. The scientific record does not currently contain reports of its co-crystallization with other molecules, its use as a ligand in coordination polymers or metal-organic frameworks (MOFs), or investigations into its self-assembly behavior in the solid state. Consequently, no detailed research findings or data on bond lengths, bond angles, or crystal packing parameters specific to this compound's role in complex architectures can be provided.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-Iodophenyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Answer : Two primary methods are reported:

  • Condensation Reactions : Combining 3-iodoaniline derivatives with ethyl acetoacetate and urea/thiourea under acidic conditions (e.g., HCl or H₂SO₄). Elevated temperatures (80–100°C) and solvent systems like ethanol or acetic acid are typical .
  • Cross-Coupling Strategies : Palladium-catalyzed Suzuki-Miyaura coupling of iodophenyl boronic acids with pyrimidin-4-ol precursors. Optimal conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and 1,4-dioxane/water solvent mixtures at 100°C .
    • Critical Factors : Acid strength in condensation affects cyclization efficiency, while ligand choice in cross-coupling impacts regioselectivity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Answer :

  • NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (δ 7.5–8.5 ppm for iodophenyl) and hydroxyl group presence (broad singlet ~δ 10–12 ppm). ¹³C NMR identifies the pyrimidine ring carbons (δ 150–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 313.98) and iodine isotopic patterns .
  • IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to pyrimidine's affinity for ATP-binding pockets. Use fluorescence-based assays with IC₅₀ determination .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for tautomeric forms of this compound?

  • Answer :

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to identify keto-enol tautomerism. DMSO-d₆ as a solvent enhances resolution of exchangeable protons .
  • X-ray Crystallography : Resolve solid-state tautomeric preferences. The iodophenyl group’s steric bulk often stabilizes the keto form .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energetically favorable tautomers and correlate with experimental data .

Q. What strategies optimize the Suzuki-Miyaura coupling efficiency for iodophenyl-pyrimidine derivatives?

  • Answer :

  • Catalyst-Ligand Systems : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance electron-deficient aryl iodide reactivity .
  • Solvent Optimization : Mixed solvents (toluene/ethanol) improve boronic acid solubility and reduce side reactions.
  • Microwave Assistance : Reduce reaction time (30–60 minutes) while maintaining >80% yield .

Q. How does the iodine substituent influence structure-activity relationships (SAR) in pyrimidine-based inhibitors?

  • Answer :

  • Hydrophobic Interactions : The iodine atom’s large van der Waals radius enhances binding to hydrophobic enzyme pockets (e.g., kinase active sites) .
  • Electron-Withdrawing Effects : Deactivates the pyrimidine ring, reducing off-target reactivity. Compare with chloro/bromo analogs to assess halogen-specific effects .
  • In Vivo Stability : Iodine’s lower metabolic lability vs. bromine improves pharmacokinetic profiles in murine models .

Q. What experimental pitfalls arise when handling this compound under acidic or basic conditions?

  • Answer :

  • Acidic Conditions : Risk of deiodination via HI elimination. Use inert atmospheres (N₂/Ar) and low temperatures (<50°C) to suppress side reactions .
  • Basic Conditions : Hydroxyl group deprotonation may trigger ring-opening. Monitor pH (6–8) during aqueous workups .
  • Light Sensitivity : Iodine-containing compounds degrade under UV light; store in amber vials .

Q. Which computational methods are most reliable for predicting the binding modes of this compound to biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Glide with kinase crystal structures (e.g., PDB: 1M17) to identify key hydrogen bonds (e.g., pyrimidine O to Lys/Met residues) .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities vs. experimental IC₅₀ values .

Methodological Guidance Tables

Table 1 : Key Synthetic Routes Comparison

MethodYield (%)Purity (HPLC)ScalabilityKey Reference
Acidic Condensation60–75>95%Moderate
Suzuki Coupling80–90>98%High

Table 2 : Recommended Biological Assays

Assay TypeTargetProtocol HighlightsExpected Outcome
Kinase InhibitionEGFR/VEGFRADP-Glo™ LuminescenceIC₅₀ < 10 µM
CytotoxicityHeLa CellsMTT (48h incubation)GI₅₀ ~ 20–50 µM
AntimicrobialS. aureusBroth Microdilution (24h)MIC ≤ 25 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.